

Application Notes and Protocols: Hsd17B13-IN-23 in Organoid Models of Liver Disease

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hsd17B13-IN-23*

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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3] This protective effect has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions.[1][4] Small molecule inhibitors of HSD17B13, such as **Hsd17B13-IN-23**, are being investigated for their potential to ameliorate the pathological features of NAFLD/NASH.

Human liver organoids have emerged as a powerful in vitro model system for studying liver diseases and testing drug candidates. These three-dimensional structures, derived from pluripotent stem cells or primary liver tissue, recapitulate key aspects of liver physiology and pathophysiology, offering a more translationally relevant platform than traditional 2D cell cultures.[5][6][7]

These application notes provide a comprehensive guide to utilizing **Hsd17B13-IN-23** in liver organoid models of steatosis, a key feature of NAFLD. The protocols outlined below cover the generation of liver organoids, induction of a steatotic phenotype, treatment with **Hsd17B13-IN-23**, and subsequent analysis of its effects on lipid accumulation and gene expression.

Hsd17B13-IN-23: A Potent Inhibitor of HSD17B13

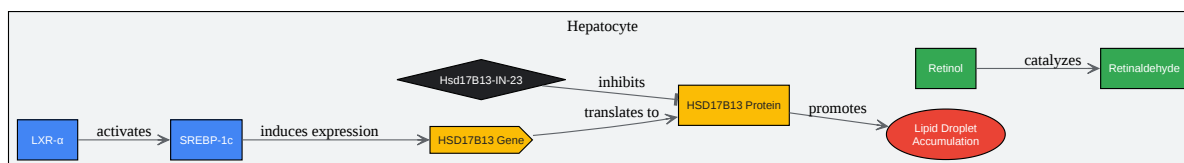
Hsd17B13-IN-23 is a potent inhibitor of HSD17B13, with a reported IC₅₀ of less than 0.1 μ M for the estradiol substrate and less than 1 μ M for the Leukotriene B3 substrate.[8] Another well-characterized HSD17B13 inhibitor, BI-3231, has demonstrated efficacy in reducing triglyceride accumulation in hepatocytes under lipotoxic stress. The data presented in these application notes are based on the expected effects of a potent HSD17B13 inhibitor in a liver organoid model of steatosis.

Table 1: **Hsd17B13-IN-23** Inhibitory Activity

Target	Substrate	IC ₅₀ (μ M)
HSD17B13	Estradiol	< 0.1[8]
HSD17B13	Leukotriene B3	< 1[8]

HSD17B13 Signaling Pathway in Liver Steatosis

HSD17B13 is involved in hepatic lipid metabolism.[2][9] Its expression is upregulated in NAFLD and it is thought to contribute to the accumulation of lipid droplets in hepatocytes.[1][10] The inhibition of HSD17B13 is expected to reduce lipid droplet accumulation and ameliorate the steatotic phenotype.

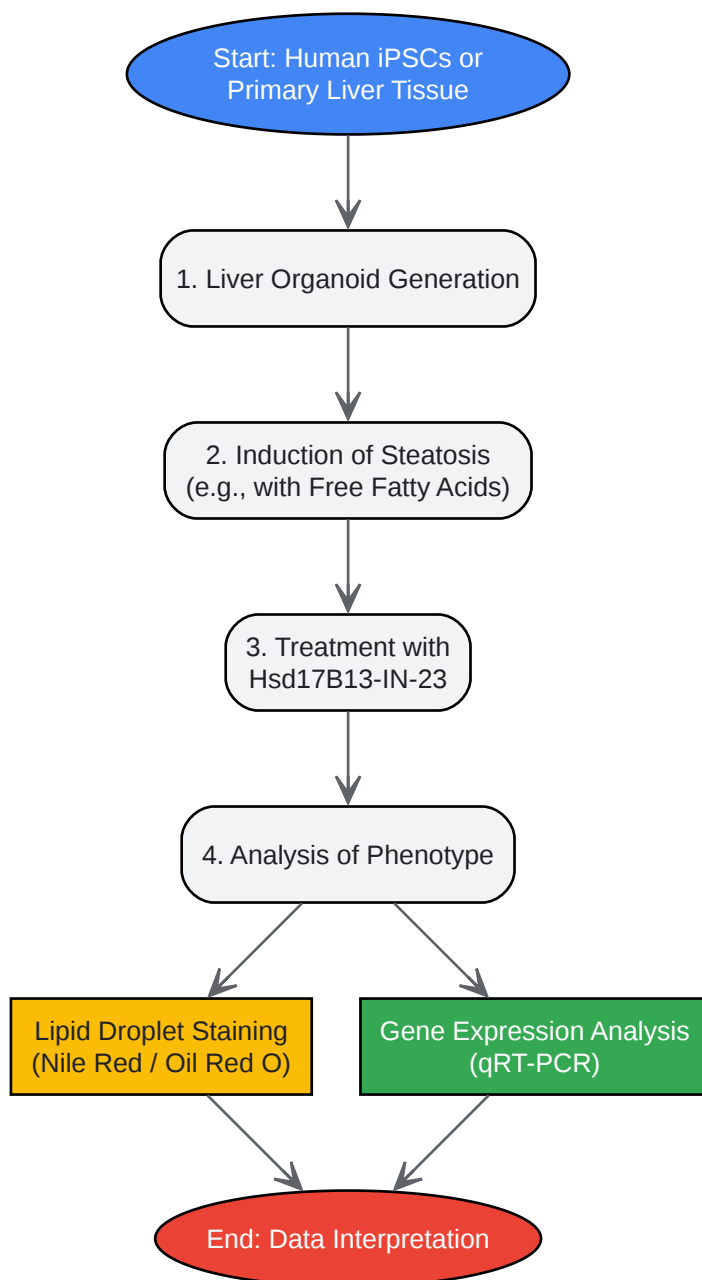


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Caption: HSD17B13 signaling in hepatic steatosis and the point of intervention for **Hsd17B13-IN-23**.

Experimental Workflow

The following diagram outlines the general workflow for testing the efficacy of **Hsd17B13-IN-23** in a liver organoid model of steatosis.



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Caption: Workflow for evaluating **Hsd17B13-IN-23** in a liver organoid model of steatosis.

Protocols

Protocol 1: Generation of Human Liver Organoids

This protocol is adapted from established methods for generating liver organoids from human induced pluripotent stem cells (hiPSCs).[\[6\]](#)[\[7\]](#)

Materials:

- Human iPSCs
- Matrigel®
- Liver organoid generation and expansion media (specific formulations can be found in cited literature)
- ROCK inhibitor (Y-27632)
- Multi-well culture plates

Procedure:

- **Hepatic Differentiation of hiPSCs:** Differentiate hiPSCs towards a hepatic lineage using established protocols, typically involving a step-wise application of growth factors and small molecules to mimic liver development.
- **Embedding in Matrigel®:** Embed the resulting hepatic progenitor cells in Matrigel® domes in multi-well plates.
- **Organoid Formation and Expansion:** Culture the embedded cells in liver organoid expansion medium. The medium is typically changed every 2-3 days. Organoids will form and expand over a period of 1-2 weeks.
- **Passaging:** Once organoids reach a sufficient size, they can be mechanically or enzymatically dissociated and re-plated in fresh Matrigel® for further expansion.

Protocol 2: Induction of Steatosis in Liver Organoids

This protocol describes the induction of a steatotic phenotype in mature liver organoids by exposure to free fatty acids (FFAs).^{[5][11]}

Materials:

- Mature liver organoids
- Basal culture medium
- Oleic acid
- Palmitic acid
- Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

- **Prepare FFA-BSA Conjugate:** Prepare a stock solution of oleic and palmitic acids (e.g., in a 2:1 molar ratio) complexed with fatty acid-free BSA.
- **Induce Steatosis:** Treat mature liver organoids with culture medium supplemented with the FFA-BSA conjugate for 24-72 hours. The optimal concentration and duration of FFA treatment should be determined empirically for your specific organoid line. A typical starting concentration is 0.5-1 mM total FFAs.
- **Control Group:** Culture a parallel set of organoids in medium containing BSA without FFAs to serve as a negative control.

Protocol 3: Treatment of Steatotic Liver Organoids with Hsd17B13-IN-23

Materials:

- Steatotic liver organoids
- **Hsd17B13-IN-23** (or other HSD17B13 inhibitor)

- DMSO (vehicle)
- Culture medium

Procedure:

- Prepare Inhibitor Stock Solution: Prepare a stock solution of **Hsd17B13-IN-23** in DMSO.
- Treatment: Treat the steatotic liver organoids with culture medium containing various concentrations of **Hsd17B13-IN-23**. A dose-response experiment is recommended to determine the optimal concentration. A typical concentration range to test would be from 0.01 μM to 10 μM .
- Vehicle Control: Treat a parallel set of steatotic organoids with the same concentration of DMSO used for the highest inhibitor concentration to serve as a vehicle control.
- Incubation: Incubate the organoids with the inhibitor for 24-48 hours.

Protocol 4: Analysis of Lipid Accumulation

A. Nile Red Staining (for live imaging):

Materials:

- Nile Red stock solution (in DMSO)
- Hoechst 33342 (for nuclear counterstain)
- Imaging medium (e.g., phenol red-free DMEM)
- Confocal microscope

Procedure:

- Staining: Incubate the live organoids with imaging medium containing Nile Red (e.g., 1 $\mu\text{g}/\text{mL}$) and Hoechst 33342 for 15-30 minutes at 37°C.
- Washing: Gently wash the organoids with fresh imaging medium.

- Imaging: Acquire images using a confocal microscope. Lipid droplets will appear as bright red/yellow fluorescence.
- Quantification: Use image analysis software to quantify the intensity and area of Nile Red staining per organoid.

B. Oil Red O Staining (for fixed samples):

Materials:

- 4% Paraformaldehyde (PFA)
- Oil Red O working solution
- Hematoxylin (for nuclear counterstain)
- Microscope

Procedure:

- Fixation: Fix the organoids in 4% PFA for 30-60 minutes at room temperature.
- Staining: Stain the fixed organoids with Oil Red O working solution for 15-30 minutes.
- Washing: Wash the organoids with water to remove excess stain.
- Counterstaining: Counterstain with Hematoxylin.
- Imaging: Acquire brightfield images using a microscope. Lipid droplets will appear as red puncta.
- Quantification: The stained lipid droplets can be quantified by extracting the Oil Red O with isopropanol and measuring the absorbance.

Protocol 5: Gene Expression Analysis by qRT-PCR

Materials:

- RNA extraction kit

- cDNA synthesis kit
- qPCR master mix
- Primers for genes of interest (e.g., HSD17B13, FASN, SCD, ACACA, COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

- RNA Extraction: Lyse the organoids and extract total RNA using a suitable kit.
- cDNA Synthesis: Reverse transcribe the RNA to cDNA.
- qPCR: Perform quantitative real-time PCR using gene-specific primers.
- Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative gene expression levels.

Expected Results and Data Presentation

Treatment of steatotic liver organoids with an effective HSD17B13 inhibitor is expected to reduce lipid accumulation and alter the expression of genes involved in lipid metabolism and fibrosis.

Table 2: Hypothetical Quantitative Data on Lipid Accumulation in Liver Organoids

Treatment Group	Mean Lipid Droplet Area (μm^2) per Organoid	Fold Change vs. Steatotic Control
Healthy Control	50 \pm 8	0.2
Steatotic Control (Vehicle)	250 \pm 35	1.0
Hsd17B13-IN-23 (0.1 μM)	175 \pm 22	0.7
Hsd17B13-IN-23 (1 μM)	100 \pm 15	0.4
Hsd17B13-IN-23 (10 μM)	75 \pm 10	0.3

Data are presented as mean \pm standard deviation and are hypothetical, for illustrative purposes.

Table 3: Hypothetical Gene Expression Changes in Liver Organoids

Gene	Function	Fold Change in Expression (Hsd17B13-IN-23 vs. Steatotic Control)
FASN (Fatty Acid Synthase)	Lipogenesis	↓ 0.6
SCD (Stearoyl-CoA Desaturase)	Lipogenesis	↓ 0.5
ACACA (Acetyl-CoA Carboxylase Alpha)	Lipogenesis	↓ 0.7
COL1A1 (Collagen Type I Alpha 1 Chain)	Fibrosis	↓ 0.4
ACTA2 (Actin Alpha 2, Smooth Muscle)	Fibrosis	↓ 0.3

Data are presented as fold change and are hypothetical, for illustrative purposes.

Conclusion

The use of **Hsd17B13-IN-23** and other potent HSD17B13 inhibitors in patient-derived liver organoid models of steatosis provides a powerful platform for preclinical drug evaluation. These models allow for the assessment of a compound's efficacy in a more physiologically relevant context, bridging the gap between traditional cell culture and in vivo studies. The protocols and expected outcomes detailed in these application notes serve as a guide for researchers aiming to investigate the therapeutic potential of targeting HSD17B13 for the treatment of NAFLD and NASH.

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References

- 1. [Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD \[frontiersin.org\]](#)
- 2. [scholars.houstonmethodist.org \[scholars.houstonmethodist.org\]](#)
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 4. [news-medical.net \[news-medical.net\]](#)
- 5. Modeling Steatohepatitis in Humans with Pluripotent Stem Cell-Derived Organoids - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 6. [biorxiv.org \[biorxiv.org\]](#)
- 7. [researchgate.net \[researchgate.net\]](#)
- 8. [medchemexpress.com \[medchemexpress.com\]](#)
- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 10. [researchgate.net \[researchgate.net\]](#)
- 11. Human liver organoid: modeling liver steatosis and beyond - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- To cite this document: BenchChem. [Application Notes and Protocols: Hsd17B13-IN-23 in Organoid Models of Liver Disease]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12381979#hsd17b13-in-23-application-in-organoid-models-of-liver-disease>]

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